Tolciclate
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Overview
Description
Tolciclate is an antifungal medication known for its efficacy in treating dermatophyte infections. It is chemically classified as a monothiocarbamic ester and has the molecular formula C20H21NOS . This compound works by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
Preparation Methods
Tolciclate can be synthesized through several synthetic routes. One common method involves the reaction of thiophosgene with 1,4-methanonaphthalen-6-ol and 3-(methylamino)toluene . The reaction conditions typically involve the use of an organic solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Tolciclate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tolciclate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiocarbamates in various chemical reactions.
Biology: this compound is used to investigate the mechanisms of antifungal resistance and the role of ergosterol in fungal cell membranes.
Medicine: It is primarily used to treat fungal infections of the skin, such as athlete’s foot and ringworm
Industry: This compound is used in the formulation of antifungal creams and ointments for topical application.
Mechanism of Action
Tolciclate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes . By disrupting the production of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The primary molecular target of this compound is the enzyme squalene epoxidase, which is involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Tolciclate is similar to other antifungal agents such as tolnaftate and terbinafine. it has unique properties that distinguish it from these compounds:
Tolnaftate: Both this compound and Tolnaftate inhibit ergosterol biosynthesis, but this compound has a broader spectrum of activity against various dermatophytes
Terbinafine: While both compounds target squalene epoxidase, this compound is often used topically, whereas Terbinafine is available in both topical and oral formulations.
Similar compounds include:
- Tolnaftate
- Terbinafine
- Clotrimazole
- Miconazole
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
50838-36-3 |
---|---|
Molecular Formula |
C20H21NOS |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
O-[[(1R,8S)-4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]] N-methyl-N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C20H21NOS/c1-13-4-3-5-16(10-13)21(2)20(23)22-17-8-9-18-14-6-7-15(11-14)19(18)12-17/h3-5,8-10,12,14-15H,6-7,11H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
CANCCLAKQQHLNK-LSDHHAIUSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4 |
Isomeric SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)[C@H]4CC[C@@H]3C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4 |
Appearance |
Solid powder |
melting_point |
93.0 °C |
50838-36-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fungifos KC 9147 Kilmicen O-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6- yl) m-N-dimethylthiocarbanilate tolciclate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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